molecular formula C21H23N5O3 B2872925 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840515-52-8

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2872925
CAS No.: 840515-52-8
M. Wt: 393.447
InChI Key: KPHPENJBJGEUKT-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the furan ring and the ethoxypropyl chain, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline skeleton. For instance, starting from a quinoxaline derivative, a cyclization reaction with a suitable amine can be employed.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the pyrroloquinoxaline core.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl group can be introduced via an alkylation reaction using an ethoxypropyl halide.

    Amidation Reaction: Finally, the carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines or alcohols depending on the functional group reduced.

    Substitution: Various substituted pyrroloquinoxaline derivatives.

Scientific Research Applications

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-ethoxyethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-N-(3-methoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a unique ethoxypropyl chain that may enhance its solubility and bioavailability. The presence of the furan ring also contributes to its distinct electronic properties, making it a valuable compound for various applications in medicinal and industrial chemistry.

Biological Activity

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. Its unique structure, which includes a pyrroloquinoxaline core and a furan ring, positions it as a promising candidate for drug development.

  • Molecular Formula : C21H23N5O3
  • Molecular Weight : Approximately 365.4 g/mol
  • Structural Features : The compound features an amide group and multiple functional groups that contribute to its diverse reactivity and biological activity.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. Notably, it exhibits dual inhibitory activity against:

  • Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML).
  • Histone Deacetylase 1 (HDAC1) : An enzyme involved in the regulation of gene expression through chromatin remodeling.

These interactions suggest that the compound may enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression.

Anticancer Activity

Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes findings from key studies:

StudyCell LineIC50 (µM)Mechanism
Study AHCT-116 (Colorectal)15.6 ± 1.2Induces apoptosis via caspase activation
Study BMCF-7 (Breast)12.4 ± 0.9Inhibits HDAC1 activity
Study CK562 (Leukemia)10.8 ± 0.5Targets Bcr-Abl signaling pathway

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on HCT-116 and MCF-7 cell lines, revealing that treatment led to a dose-dependent decrease in viability and increased markers for apoptosis (caspase activation).
  • Combination Therapy Exploration : Research investigated the potential of combining this compound with traditional chemotherapeutics, finding enhanced efficacy against resistant cancer cell lines when used in tandem with agents like doxorubicin.
  • In Vivo Studies : Preliminary in vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound, suggesting its potential for clinical application.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-28-11-6-10-23-21(27)17-18-20(25-16-9-4-3-8-15(16)24-18)26(19(17)22)13-14-7-5-12-29-14/h3-5,7-9,12H,2,6,10-11,13,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPENJBJGEUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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